molecular formula C15H18N2S B5862677 4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione

4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione

Cat. No.: B5862677
M. Wt: 258.4 g/mol
InChI Key: MAMAORPMMIPBBK-CMDGGOBGSA-N
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Description

4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiourea under acidic conditions, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups. Common reagents include halides and alkoxides.

    Addition: The double bond in the ethenyl group can participate in addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.

Scientific Research Applications

4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar compounds to 4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

    2,4-diamino-6-(2-methylphenyl)pyrimidine: Known for its use in medicinal chemistry.

    4,6-dimethyl-2-(2-methylphenyl)pyrimidine: Studied for its potential antimicrobial properties.

    6-(2-methylphenyl)-4-methyl-2-thiopyrimidine: Investigated for its unique reactivity in organic synthesis.

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of pyrimidine derivatives in scientific research.

Properties

IUPAC Name

4,4-dimethyl-6-[(E)-2-(2-methylphenyl)ethenyl]-1,3-dihydropyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-11-6-4-5-7-12(11)8-9-13-10-15(2,3)17-14(18)16-13/h4-10H,1-3H3,(H2,16,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMAORPMMIPBBK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC(NC(=S)N2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=CC(NC(=S)N2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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